
tert-Butyl 2-bromo-2-(triphenylphosphoranylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate is a chemical compound with the molecular formula C24H24BrO2P. It is known for its applications in organic synthesis, particularly as a Wittig reagent. This compound is characterized by its crystalline powder form and white color .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate can be synthesized through the nucleophilic substitution of ethyl 2-bromoacetate with triphenylphosphine under refluxing conditions in toluene. The resulting phosphonium bromide salt is then deprotonated with sodium hydroxide to yield the desired product .
Industrial Production Methods
While specific industrial production methods for tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process typically includes careful control of temperature and reaction times to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromo group.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include triphenylphosphine and sodium hydroxide, with toluene as the solvent.
Oxidation and Reduction: Specific reagents depend on the desired transformation, but may include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from reactions involving tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate depend on the reaction type. For example, nucleophilic substitution typically yields phosphonium salts, while oxidation and reduction can produce a variety of organic compounds .
Wissenschaftliche Forschungsanwendungen
tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate is used in various scientific research applications, including:
Organic Synthesis: As a Wittig reagent, it is employed in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of aldose reductase inhibitors and other pharmaceutical compounds.
Biological Studies: The compound is utilized in studies involving enzyme inhibition and molecular interactions.
Industrial Applications: It serves as an intermediate in the production of various chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate involves its role as a Wittig reagent. It reacts with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets include carbonyl groups in aldehydes and ketones, and the pathway involves the formation of a phosphonium ylide intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (triphenylphosphoranylidene)acetate: Similar in structure and function, used as a Wittig reagent.
Ethyl 2-bromoacetate: A precursor in the synthesis of tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate.
Uniqueness
tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate is unique due to its specific combination of a tert-butyl ester and a bromo group, which enhances its reactivity and versatility in organic synthesis. Its ability to form stable phosphonium ylides makes it particularly valuable in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C24H24BrO2P |
|---|---|
Molekulargewicht |
455.3 g/mol |
IUPAC-Name |
tert-butyl 2-bromo-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C24H24BrO2P/c1-24(2,3)27-23(26)22(25)28(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI-Schlüssel |
WVGOZYLIGNLMDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


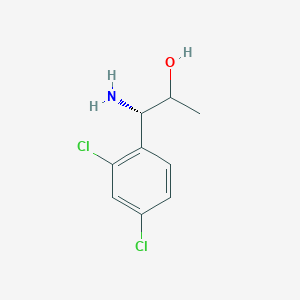
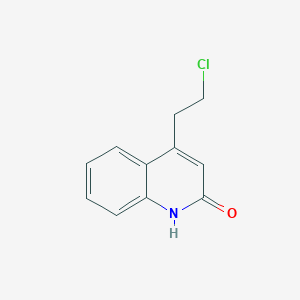
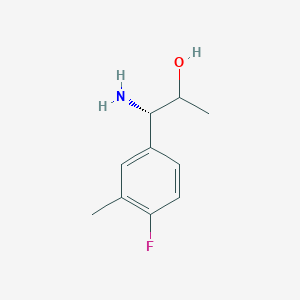
![4-Hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13027119.png)
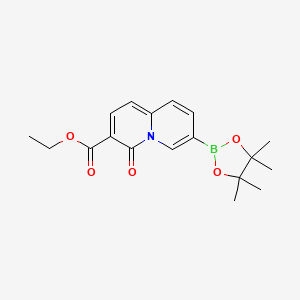
![Tert-butyl (R)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13027137.png)
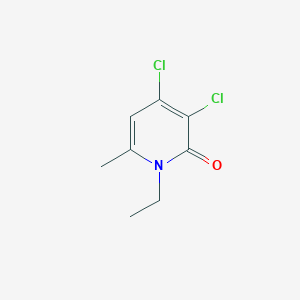
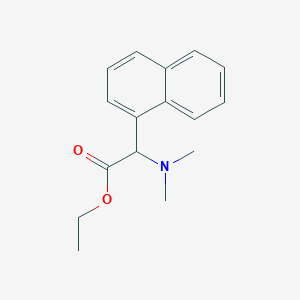
![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-3-chloro-3-fluoro-5-(hydroxymethyl)oxolan-2-one](/img/structure/B13027149.png)

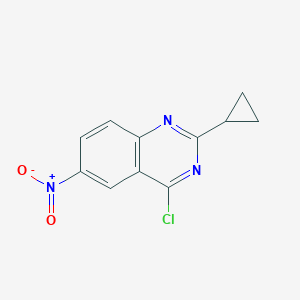

![(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride](/img/structure/B13027176.png)
![6,6-Dimethyl-1,2,3,5,6,7-hexahydrodicyclopenta[B,D]thiophen-3-amine](/img/structure/B13027184.png)
